

1-(3-Morpholin-4-ylphenyl)ethanone CAS 59695-23-7 introduction

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Compound of Interest

Compound Name: 1-(3-Morpholin-4-ylphenyl)ethanone

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An In-Depth Technical Guide to **1-(3-Morpholin-4-ylphenyl)ethanone** (CAS 59695-23-7): A Privileged Scaffold in Modern Drug Discovery

Executive Summary

1-(3-Morpholin-4-ylphenyl)ethanone, also known as m-Morpholinoacetophenone, is a synthetic organic compound that serves as a pivotal intermediate in medicinal chemistry and drug discovery. Its structure uniquely combines an acetophenone core with a morpholine moiety at the meta-position. The morpholine ring is widely recognized as a "privileged structure" in pharmacology, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and bioavailability.^{[1][2][3][4][5]} This guide provides a comprehensive technical overview of **1-(3-Morpholin-4-ylphenyl)ethanone**, detailing its core properties, a robust synthetic pathway with mechanistic insights, analytical characterization protocols, and its strategic applications as a versatile building block for the synthesis of advanced therapeutic agents.

Core Molecular Profile and Strategic Importance

The utility of **1-(3-Morpholin-4-ylphenyl)ethanone** in drug development stems directly from its constituent parts: the reactive ketone group and the pharmacologically advantageous morpholine ring.

Structural Attributes: The molecule consists of a central benzene ring substituted with an acetyl group (-C(O)CH₃) and a morpholino group (-N(CH₂CH₂)₂O). The nitrogen atom of the morpholine is directly attached to the third carbon (meta-position) of the phenyl ring relative to the acetyl group.

Property	Value	Source
CAS Number	59695-23-7	[6] [7]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[6] [7]
Molecular Weight	205.25 g/mol	[6] [7]
IUPAC Name	1-(3-morpholin-4-ylphenyl)ethanone	[6]
Synonyms	m-Morpholinoacetophenone, 1-(3-morpholinophenyl)ethanone	[6]
SMILES	<chem>CC(=O)C1=CC(=CC=C1)N2CCOCC2</chem>	[6]

The Morpholine Moiety: A "Privileged" Pharmacophore The morpholine ring is not merely a passive solubilizing group; it actively contributes to the drug-like properties of a molecule.[\[1\]](#)[\[8\]](#) Its inclusion is a deliberate medicinal chemistry strategy for several reasons:

- **Enhanced Solubility and Permeability:** The oxygen atom acts as a hydrogen bond acceptor, and the tertiary amine can be protonated, improving aqueous solubility without drastically increasing lipophilicity, which is crucial for oral bioavailability and CNS penetration.[\[5\]](#)
- **Metabolic Stability:** The morpholine ring is generally resistant to metabolic degradation, which can improve the half-life of a drug candidate.[\[3\]](#)
- **Pharmacophore Integration:** The ring can be an integral component of a pharmacophore, with the oxygen and nitrogen atoms forming critical hydrogen bonds or other non-covalent interactions with target proteins like kinases and receptors.[\[1\]](#)[\[5\]](#)

Synthesis and Mechanistic Rationale

The synthesis of **1-(3-Morpholin-4-ylphenyl)ethanone** is most efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for its reliability and broad substrate scope in forming carbon-nitrogen bonds.

Rationale for Method Selection: The Buchwald-Hartwig amination is chosen over classical methods like nucleophilic aromatic substitution (which would require harsh conditions and an activated aryl halide) due to its high efficiency, functional group tolerance, and milder reaction conditions. The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the coupling of an aryl halide (or triflate) with an amine, a transformation that is otherwise challenging.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize **1-(3-Morpholin-4-ylphenyl)ethanone** from 1-(3-bromophenyl)ethanone and morpholine.

Materials:

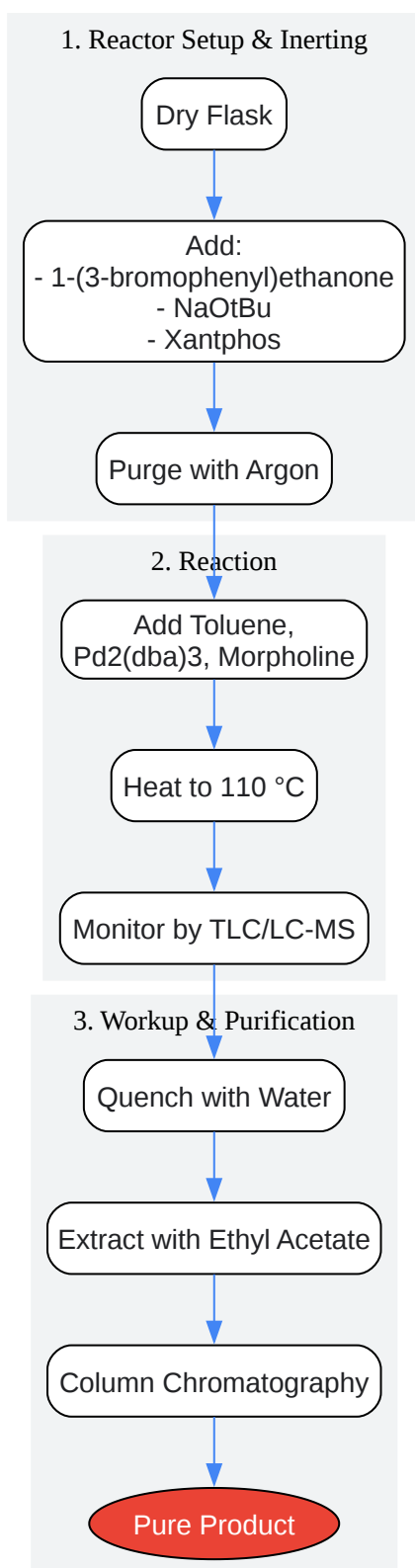
- 1-(3-bromophenyl)ethanone
- Morpholine
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous Toluene
- Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

- **Reactor Setup:** To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(3-bromophenyl)ethanone (1.0 eq), sodium tert-butoxide (1.4

eq), and Xantphos (0.015 eq).

- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15 minutes.
- Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by $\text{Pd}_2(\text{dba})_3$ (0.01 eq) and morpholine (1.2 eq).
- Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
- Workup: Cool the reaction mixture to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield **1-(3-Morpholin-4-ylphenyl)ethanone** as a pure solid.



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Caption: Synthetic workflow for **1-(3-Morpholin-4-ylphenyl)ethanone**.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.

Standard Analytical Suite:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure.
 - ^1H NMR: Expect signals corresponding to the aromatic protons (with splitting patterns indicative of 1,3-disubstitution), the morpholine protons (typically two triplets around 3.8 ppm and 3.2 ppm), and a singlet for the methyl protons of the acetyl group around 2.6 ppm.
 - ^{13}C NMR: Expect signals for the carbonyl carbon (~198 ppm), the aromatic carbons, the morpholine carbons, and the methyl carbon.
- Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected $[\text{M}+\text{H}]^+$ ion would be at m/z 206.1181.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically with UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).[\[9\]](#)[\[10\]](#)

Protocol: HPLC Purity Analysis

Objective: To determine the purity of a synthesized batch of **1-(3-Morpholin-4-ylphenyl)ethanone**.

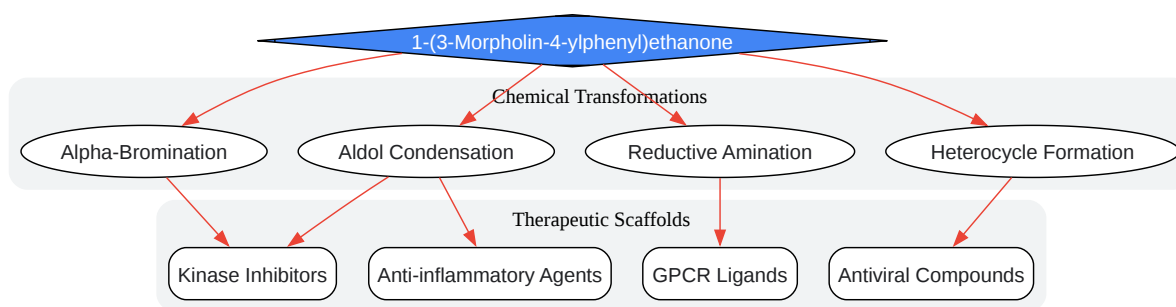
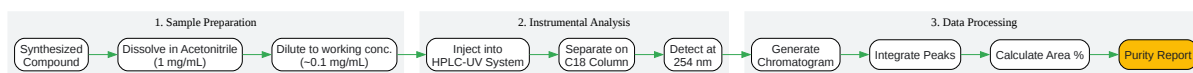
Instrumentation & Conditions:

- HPLC System: Standard system with a pump, autosampler, column oven, and UV/Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).

- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: 254 nm.
- Injection Volume: 10 µL.

Procedure:

- Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
- Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient method.
- Data Interpretation: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.



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